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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide
CAS No.: 1094235-02-5
Cat. No.: B1519161
Get Quote
. J

Primary Application: Heterocyclic Precursor & Medicinal Chemistry Linker CAS Registry
Consideration: 1094235-02-5 (Verified); Note: CAS 53472-76-1 is often referenced in legacy
databases but may refer to salt forms or isomeric impurities. Verification of lot-specific CoA is
required.

Executive Summary

3-(2-Aminophenoxy)propanamide is a bifunctional organic building block characterized by an
aniline (primary amine) and a primary amide, connected via a propyloxy ether linker. It serves
as a critical intermediate in the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-ones, a scaffold
ubiquitous in bioactive compounds including anticoagulants, antihypertensives, and
hydroxamic acid-based HDAC inhibitors.

This guide details the physicochemical profile, validated synthetic routes (prioritizing
regiospecificity), and the cyclization mechanics that make this molecule a staple in heterocyclic
drug design.

Molecular Architecture & Physicochemical Profile
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The molecule features a "push-pull" electronic structure where the electron-rich phenoxy ring is
tethered to the electron-withdrawing amide. This unique architecture dictates its solubility and
reactivity profile.

Structural Descriptors

Property Value Notes

3-(2-

Aminophenoxy)propanamide

IUPAC Name

C

H

Molecular Formula

Molecular Weight 180.20 g/mol

2 (Aniline -NH
High potential for

H-Bond Donors , Amide -NH ) )
intermolecular H-bonding

)

3 (Ether -O-, Amide -C=0,
H-Bond Acceptors

Amide -N-)
Flexible linker prior to
Rotatable Bonds 4 o
cyclization
Topological Polar Surface Area 08 A2 Moderate membrane
(TPSA) permeability anticipated
Amphiphilic; soluble in DMSO,
LogP (Calculated) 0.6+0.2
MeOH, EtOAc
Solubility & Stability

 Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols.
Moderate solubility in ethyl acetate. Poor solubility in non-polar alkanes (Hexane).
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 Stability: Stable under ambient conditions. The primary amide is susceptible to hydrolysis
under strongly acidic/basic aqueous conditions (pH < 2 or pH > 12) at elevated
temperatures. The aniline moiety is sensitive to oxidation (browning) upon prolonged air
exposure; storage under inert atmosphere (Argon/Nitrogen) is recommended.

Synthetic Pathways & Process Chemistry[4]

Direct alkylation of 2-aminophenol with acrylamide often leads to chemoselectivity issues (O-
alkylation vs. N-alkylation). To ensure high purity and regiocontrol, the Nitro-Reduction Route is
the industry standard protocol.

The Nitro-Reduction Protocol (High Fidelity)

This route utilizes 2-nitrophenol to block the nitrogen, forcing O-alkylation via Michael addition,
followed by selective reduction.

Step 1: O-Alkylation (Michael Addition)

o Reagents: 2-Nitrophenol, Acrylamide, catalytic Triton B (benzyltrimethylammonium
hydroxide) or K

CO

o Solvent: Ethanol or Acetonitrile (reflux).
e Mechanism: The phenoxide ion attacks the
-carbon of acrylamide.

¢ Intermediate: 3-(2-Nitrophenoxy)propanamide.

Step 2: Nitro Reduction

e Reagents: H

(balloon or 3 atm), 10% Pd/C catalyst.

e Solvent: Methanol or Ethanol.
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» Workup: Filtration through Celite to remove catalyst, followed by concentration.

Visualization of Synthetic Logic

The following diagram illustrates the pathway choices, highlighting the avoidance of the N-
alkylated byproduct common in direct synthesis.
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Figure 1: Comparative synthetic routes.[1] The Nitro-Reduction pathway (top) avoids
competitive N-alkylation seen in direct aminophenol alkylation.

Reactivity Profile: The Cyclization "Switch"

The most valuable property of 3-(2-aminophenoxy)propanamide is its ability to undergo
intramolecular cyclization to form the 1,4-benzoxazin-3-one core. This transformation is driven
by the nucleophilicity of the aniline nitrogen attacking the amide carbonyl.

Cyclization Mechanism

Under acidic conditions (e.g., p-Toluenesulfonic acid in refluxing toluene) or basic conditions
(NaOEt in EtOH), the molecule cyclizes, releasing ammonia (or water/alcohol if starting from

the ester equivalent).
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e Reaction: Intramolecular Amidation.
e Product: 3,4-dihydro-2H-1,4-benzoxazin-3-one.

« Significance: This bicyclic structure is a "privileged scaffold" in medicinal chemistry,
mimicking peptide turns and serving as a core for kinase inhibitors.
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Figure 2: Mechanistic pathway for the conversion of the open-chain amide to the bioactive
benzoxazinone scaffold.

Detailed Experimental Protocol

Note: This protocol assumes the Nitro-Reduction route for maximum purity.

Phase 1: Synthesis of 3-(2-Nitrophenoxy)propanamide

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

e Charge: Add 2-Nitrophenol (13.9 g, 100 mmol) and Acrylamide (10.6 g, 150 mmol) to
Acetonitrile (100 mL).

o Catalysis: Add Triton B (40% in MeOH, 2 mL) dropwise.
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» Reaction: Heat to reflux (82°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane). The
phenol spot should disappear.

o Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL). The solid
product usually precipitates.

« Purification: Filter the precipitate. Recrystallize from Ethanol to yield pale yellow crystals.

Phase 2: Reduction to 3-(2-Aminophenoxy)propanamide

e Setup: Use a hydrogenation pressure vessel or a standard flask with a balloon adapter.
e Charge: Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).

o Catalyst: Carefully add 10% Pd/C (1.0 g) under nitrogen flow (Pyrophoric hazard).

o Reaction: Purge with Hydrogen gas. Stir vigorously at RT for 4—-6 hours.

 Validation: Monitor by TLC. The fluorescent nitro spot will convert to a lower Rf, ninhydrin-
active amine spot.

« |solation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced
pressure to yield the target amine as an off-white solid.

Safety & Handling (SDS Highlights)

Hazard Class Signal Word Hazard Statement Precaution

o ] H302: Harmful if o
Acute Toxicity Warning I d Do not eat/drink in lab.
swallowed.

N _ H315: Causes skin o
Skin Irritant Warning o Wear nitrile gloves.
irritation.

] ] H319: Causes serious  Wear safety goggles.
Eye Irritant Warning o
eye irritation. [2]

o ] H317: May cause ) ) )
Sensitization Warning ) i ) Avoid dust inhalation.
allergic skin reaction.
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o Storage: Store at 2-8°C, protected from light and moisture.

» Disposal: Dispose of as hazardous organic waste (nitrogen-containing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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